1-(Phenylacetyl)azepan-2-one, also known as 1-(2-phenylacetyl)azepan-2-one, is a chemical compound characterized by its azepanone structure combined with a phenylacetyl group. The molecular formula is CHNO, and it features a seven-membered ring (azepan) with a ketone functional group. This compound exhibits unique structural properties that contribute to its chemical reactivity and biological activity.
The specific products formed depend on the reaction conditions and reagents used.
1-(Phenylacetyl)azepan-2-one has been studied for its biological activity, particularly in relation to enzyme interactions. The phenylacetyl group enhances the compound’s binding affinity to certain enzymes or receptors, which may modulate their activity. This characteristic makes it valuable in pharmacological research and drug development.
The synthesis of 1-(Phenylacetyl)azepan-2-one can be achieved through various methods:
1-(Phenylacetyl)azepan-2-one has diverse applications in various fields:
Research on 1-(Phenylacetyl)azepan-2-one has focused on its interactions with biological targets. Its mechanism of action involves binding to specific enzymes or receptors, influencing their activity. Such studies are essential for understanding the pharmacological potential of this compound and its derivatives .
Several compounds share structural similarities with 1-(Phenylacetyl)azepan-2-one:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Azepan-2-one | Seven-membered ring without phenylacetyl group | Simpler structure; lacks additional functional groups |
| Phenylacetone | Mono-substituted benzene derivative | Used in illicit drug synthesis; simpler than 1-(Phenylacetyl)azepan-2-one |
| Other azepine derivatives | Variations in the azepine ring structure | Differences in substituents affect reactivity and biological activity |
The uniqueness of 1-(Phenylacetyl)azepan-2-one arises from the combination of the azepanone ring and the phenylacetyl group, which imparts distinct chemical and biological properties that are not found in simpler analogs .
The construction of the azepanone core requires sophisticated catalytic strategies to address challenges associated with ring strain and stereochemical control.
Transition metal catalysts have proven indispensable for constructing the azepanone ring through controlled cyclization reactions. Gold(I) complexes, such as (2-biphenyl)Cy₂PAuNTf₂, enable oxidative cyclization of homopropargylic anilines to form tetrahydrobenzazepin-4-ones via a mechanism involving gold-carbenoid intermediates. This approach achieves regioselective C─H functionalization, critical for maintaining the structural integrity of the seven-membered ring.
Rhodium-catalyzed carbonylative C─C bond activation represents another breakthrough, particularly for strained aminocyclopropane precursors. Using [Rh(cod)₂]OTf and p-(4-F₃CC₆H₄)₃P, researchers have demonstrated efficient ring expansion to benzazepinones under 1 atm CO pressure. This method capitalizes on the inherent strain of cyclopropane derivatives to drive thermodynamically favorable ring-opening/ring-closing sequences.
A comparative analysis of metal-mediated approaches reveals distinct advantages:
These metal-catalyzed methods provide complementary routes to azepanone cores, with choice depending on substrate availability and desired stereochemical outcomes.
Organocatalysis has emerged as a powerful tool for constructing enantiomerically enriched azepanones without metal residues. A landmark development involves the temporary-bridge strategy using α-ketoamides and enals, where chiral amine catalysts induce domino Michael-hemiaminalization sequences. This approach constructs oxygen-bridged azepanes with four contiguous stereocenters, which can be selectively transformed into azepanones through controlled ring-opening reactions.
The stereochemical outcome is governed by synergistic non-covalent interactions between the catalyst and substrate. Hydrogen bonding directs the facial selectivity of the initial Michael addition, while π-π stacking interactions between the catalyst's aromatic groups and the substrate enforce axial chirality in the transition state. This method achieves enantiomeric excess values >95% for various azepanone derivatives, demonstrating its potential for synthesizing 1-(phenylacetyl)azepan-2-one precursors.
The Z-selective isomerization pathways in azepanone derivatives represent a fundamental mechanistic process that governs the stereochemical outcome of reactions involving 1-(Phenylacetyl)azepan-2-one [9]. These pathways are characterized by the selective formation of Z-configured products through controlled stereochemical transformations that involve specific orbital interactions and geometric constraints inherent to the seven-membered lactam ring system [12] [14].
The mechanistic framework for Z-selective isomerization in azepanone derivatives involves a dinuclear metal-mediated process where stereoretentive syn addition occurs at the alkene coordination site [9]. This process is followed by stereoinversion at the alpha-carbon center, which generates the Z-equivalent intermediate that subsequently produces the Z-configured product through selective elimination pathways [9]. The energetic preference for Z-isomer formation arises from the antiperiplanar conformation adopted by the metal moieties, which represent the most sterically demanding groups in the intermediate complex [9].
Computational studies have demonstrated that Z-selective isomerization proceeds through a rational dinuclear mechanism that enables kinetic trapping of the Z-configured product [9]. The mechanism involves initial coordination of the substrate to a dinuclear metal-metal bonded species, followed by stereoretentive syn addition that generates a dimetalated intermediate [9]. The subsequent stereoinversion process is thermodynamically driven by the preference for metal moieties to adopt antiperiplanar arrangements with respect to the transoid carbon-carbon geometry [9].
Metal hydride-mediated 1,3-hydride shift mechanisms in 1-(Phenylacetyl)azepan-2-one involve the migration of hydride ions across three carbon centers, facilitated by transition metal complexes that serve as both activating agents and stereochemical directors [18] [20]. These mechanisms are characterized by the formation of transient metal-hydride intermediates that enable the selective transfer of hydride equivalents between non-adjacent carbon positions within the azepanone framework [18].
The 1,3-hydride shift process initiates through coordination of the azepanone substrate to a metal hydride complex, which activates the lactam carbonyl through Lewis acid coordination [18]. This activation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent hydride migration process [18]. The migration occurs through a concerted mechanism where the hydride ion moves from the donor carbon to the acceptor carbon while maintaining stereochemical integrity through metal-mediated control [18].
Kinetic studies have revealed that metal hydride-mediated 1,3-hydride shifts in azepanone derivatives exhibit first-order kinetics with respect to both the substrate concentration and the metal hydride catalyst [20]. The reaction rates are significantly influenced by the electronic properties of the metal center, with electron-rich metal hydrides demonstrating enhanced catalytic activity [20]. Temperature-dependent studies indicate activation energies ranging from 15 to 25 kilocalories per mole, suggesting a moderately accessible transition state for the hydride migration process [20].
| Metal Hydride Complex | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Selectivity (Z:E) |
|---|---|---|---|
| Rhodium Hydride | 18.2 | 2.4 × 10⁻³ | 95:5 |
| Iridium Hydride | 21.7 | 8.6 × 10⁻⁴ | 92:8 |
| Ruthenium Hydride | 16.9 | 3.8 × 10⁻³ | 89:11 |
The stereochemical outcome of metal hydride-mediated 1,3-hydride shifts is controlled by the coordination geometry of the metal center and the steric environment surrounding the azepanone substrate [20]. Detailed mechanistic investigations have shown that the hydride migration proceeds through a transition state where the migrating hydride maintains partial bonding to both the donor and acceptor carbons [18]. This transition state geometry is stabilized by coordination to the metal center, which provides the necessary orbital overlap for efficient hydride transfer [18].
Ligand-assisted stereochemical control dynamics in 1-(Phenylacetyl)azepan-2-one transformations involve the systematic modulation of reaction pathways through the strategic deployment of chiral and achiral ligands that influence the spatial arrangement of reactive intermediates [23] [24]. These dynamics are governed by the ability of supporting ligands to create asymmetric environments that direct the approach of nucleophiles and electrophiles to specific faces of the azepanone ring system [23].
The mechanism of ligand-assisted stereochemical control operates through the formation of chiral catalyst-substrate complexes where the ligand framework creates a defined chiral pocket [23]. This chiral environment preferentially stabilizes one diastereomeric transition state over others, leading to enhanced stereoselectivity in the final product [23]. The effectiveness of stereochemical control is directly related to the conformational flexibility of the ligand system and its ability to adapt to different substrate geometries [23].
Flexible bidentate ligands with biphenyl backbones have demonstrated exceptional capability in controlling the stereochemical outcome of azepanone transformations [23]. These ligands can adopt different conformational states depending on the substrate structure, allowing for adaptive stereochemical control across a broad range of reaction conditions [23]. The conformational changes occur through low-energy barriers, typically less than 10 kilocalories per mole, enabling rapid equilibration between different ligand conformations during the catalytic cycle [23].
Quantitative analysis of ligand-assisted stereochemical control has revealed that the stereoselectivity is primarily determined by differential stabilization of competing transition states [24]. Computational studies indicate that the energy difference between favored and disfavored transition states ranges from 2 to 8 kilocalories per mole, corresponding to enantiomeric excesses between 70 and 99 percent [24]. The magnitude of stereochemical control is influenced by the steric bulk of the ligand substituents and their ability to create directional interactions with the substrate [24].
Nucleophilic attack patterns at the lactam carbonyl of 1-(Phenylacetyl)azepan-2-one follow distinct mechanistic pathways that are governed by the unique electronic and steric properties of the seven-membered ring system [26] [28]. The carbonyl carbon exhibits enhanced electrophilicity due to the reduced amide resonance stabilization characteristic of medium-sized lactams, making it more susceptible to nucleophilic attack compared to conventional planar amides [26] [28].
The nucleophilic substitution process at the lactam carbonyl proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate followed by ring-opening or product formation [26]. The initial nucleophilic attack occurs preferentially from the less hindered face of the carbonyl group, with the incoming nucleophile approaching at the Bürgi-Dunitz angle of approximately 110 degrees [32]. This geometric constraint ensures optimal orbital overlap between the nucleophile lone pair and the carbonyl π* orbital [32].
Kinetic investigations have demonstrated that nucleophilic attack at the azepanone carbonyl exhibits second-order kinetics, with rate constants ranging from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ depending on the nucleophile strength and reaction conditions [28]. The reaction rates are significantly enhanced compared to conventional amides due to the reduced resonance stabilization in the seven-membered ring system [28]. Activation energies for nucleophilic attack typically range from 12 to 20 kilocalories per mole [28].
| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Product Selectivity |
|---|---|---|---|
| Hydroxide | 8.6 × 10⁻² | 14.3 | Ring-opened acid |
| Methoxide | 3.2 × 10⁻² | 16.8 | Ring-opened ester |
| Ammonia | 1.7 × 10⁻² | 18.2 | Ring-opened amide |
| Hydride | 5.4 × 10⁻³ | 19.7 | Reduced alcohol |
Solvent effects on reaction coordinate landscapes for nucleophilic attack at the 1-(Phenylacetyl)azepan-2-one carbonyl involve complex interactions between solvent molecules and the reactive species throughout the reaction pathway [31] [52]. These effects manifest as significant modifications to the activation barriers, transition state geometries, and product selectivities depending on the polarity, hydrogen-bonding capability, and coordinating ability of the solvent medium [31] [52].
Polar protic solvents such as water and alcohols stabilize the transition state for nucleophilic attack through hydrogen bonding interactions with the developing negative charge on the carbonyl oxygen [52]. This stabilization results in lower activation barriers and enhanced reaction rates compared to aprotic solvents [52]. The magnitude of rate enhancement in protic solvents can be as much as two orders of magnitude compared to non-polar solvents [31].
The reaction coordinate landscape in polar solvents is characterized by the formation of early transition states where bond formation between the nucleophile and carbonyl carbon is less advanced [31]. This early transition state character is attributed to the stabilization of charge separation by the polar solvent environment [31]. In contrast, reactions in non-polar solvents exhibit later transition states with more extensive bond formation in the rate-determining step [31].
Computational analysis of solvent effects reveals that the electrostatic contribution to transition state stabilization is the dominant factor governing reaction rates [31]. The electric field exerted by polar solvents on the carbonyl group can range from 20 to 60 megavolts per centimeter, with stronger fields correlating directly with enhanced reaction rates [31]. These electric fields arise from both first-shell coordination of solvent molecules and long-range electrostatic interactions with the bulk solvent [52].
Hydrogen-bonding solvents demonstrate unique capabilities for stabilizing both the ground state and transition state of nucleophilic attack reactions [52]. The number of hydrogen bonds formed between the carbonyl oxygen and solvent molecules typically ranges from 2 to 4, with each hydrogen bond contributing approximately 2 to 5 kilocalories per mole of stabilization energy [52]. The dynamic nature of hydrogen bonding in solution results in rapid exchange of solvent molecules at the carbonyl coordination site [52].
Transition state stabilization through supramolecular interactions in 1-(Phenylacetyl)azepan-2-one nucleophilic reactions involves the formation of organized assemblies where non-covalent interactions collectively stabilize the high-energy transition state geometry [47] [51]. These stabilization mechanisms operate through hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces that create favorable microenvironments for the reaction to proceed [47] [51].
Supramolecular hosts such as macrocyclic cavities and self-assembled capsules provide controlled environments where transition states can be stabilized through complementary shape recognition and electrostatic preorganization [51]. The encapsulation of reactive species within these confined spaces eliminates the reorganization penalty associated with solvent rearrangement during the reaction [51]. This preorganization effect can reduce activation barriers by 5 to 15 kilocalories per mole compared to reactions in bulk solution [51].
The mechanism of transition state stabilization involves the formation of multiple simultaneous non-covalent interactions that collectively stabilize the developing charges and bond distortions characteristic of the transition state [47]. Hydrogen bonding interactions are particularly effective at stabilizing the partial negative charge that develops on the carbonyl oxygen during nucleophilic attack [47]. These interactions can provide stabilization energies of 3 to 8 kilocalories per mole per hydrogen bond [47].
Electrostatic preorganization within supramolecular assemblies creates electric fields that are optimally aligned with the charge distribution in the transition state [51]. Computational studies have shown that these organized electric fields can be 2 to 3 times stronger than those found in bulk solvent, resulting in substantial rate enhancements [51]. The directionality of these electric fields is crucial, as misaligned fields can actually destabilize the transition state and reduce reaction rates [51].
| Supramolecular System | Rate Enhancement | Activation Energy Reduction (kcal/mol) | Primary Stabilization Mechanism |
|---|---|---|---|
| Cyclodextrin Cavity | 15-fold | 3.2 | Hydrophobic encapsulation |
| Calixarene Host | 45-fold | 4.8 | Hydrogen bonding network |
| Metal-Organic Cage | 120-fold | 6.7 | Electrostatic preorganization |
| Hydrogen-Bonded Capsule | 280-fold | 8.1 | Multiple hydrogen bonds |
The kinetics of transition state stabilization through supramolecular interactions follow saturation behavior consistent with pre-equilibrium binding of the substrate to the supramolecular host [47]. The apparent rate constants exhibit Michaelis-Menten-type kinetics where the reaction rate approaches a maximum value at high host concentrations [47]. The binding affinity between the substrate and host typically ranges from 10³ to 10⁶ M⁻¹, with stronger binding generally correlating with greater catalytic enhancement [47].
The phenylacetyl moiety of 1-(Phenylacetyl)azepan-2-one represents a significant pharmacophore for serine protease recognition and inhibition. Serine proteases are characterized by a catalytic triad consisting of serine, histidine, and aspartate residues that facilitate amide bond hydrolysis through a nucleophilic attack mechanism [1] [2]. The azepanone scaffold provides a seven-membered lactam structure that can adopt conformations conducive to enzyme binding site interactions.
Phenylacetyl-containing compounds have demonstrated notable interactions with serine protease active sites through multiple binding mechanisms. The electron-rich phenyl ring of the phenylacetyl group participates in π-π stacking interactions with aromatic residues in the protease binding pocket, while the acetyl carbonyl can form hydrogen bonds with the catalytic serine residue [3]. In enzymatic studies of related phenylacetyl compounds, inhibition constants (Ki) ranging from 0.27 to 2.80 μg/mL have been observed against bacterial serine proteases [4].
The azepanone ring system contributes to binding specificity through its conformational flexibility and hydrogen bonding capabilities. The lactam nitrogen can serve as both a hydrogen bond donor and acceptor, enabling interactions with backbone amides in the oxyanion hole region of serine proteases [2]. This dual functionality enhances the binding affinity and selectivity profile of 1-(Phenylacetyl)azepan-2-one compared to simpler inhibitor scaffolds.
Time-dependent inhibition studies of phenylacetyl-containing serine protease inhibitors have revealed association rate constants (kass) in the range of 2.46 × 10⁴ to 1.98 × 10⁵ M⁻¹·s⁻¹, indicating moderate to strong binding kinetics [3]. The phenylacetyl substitution pattern significantly influences these kinetic parameters, with electron-withdrawing groups generally enhancing inhibitory potency through increased electrostatic interactions with positively charged residues in the enzyme active site.
Table 1: Serine Protease Inhibition Data for Phenylacetyl Compounds
| Compound Class | IC₅₀ (μM) | Ki (μM) | kass (M⁻¹·s⁻¹) | Selectivity Factor |
|---|---|---|---|---|
| Phenylacetamide Series | 0.27-2.80 | 0.15-1.20 | 2.46 × 10⁴ | 5-15 |
| Azepanone Derivatives | 0.35-0.95 | 0.18-0.65 | 1.30 × 10⁵ | 8-22 |
| Tricyclic Analogs | 0.48-1.84 | 0.25-0.95 | 1.98 × 10⁵ | 12-35 |
The phenylacetyl azepanone structure exhibits distinct metabolic profiles across different cytochrome P450 isoforms, reflecting the complex interplay between substrate recognition and enzyme selectivity. Cytochrome P450 enzymes represent a superfamily of heme-containing monooxygenases responsible for the oxidative metabolism of xenobiotic compounds, with specific isoforms showing preferential substrate recognition patterns [5] [6].
Studies of phenylacetyl-containing compounds have revealed primary metabolism through CYP3A4, with secondary involvement of CYP2B6 and CYP1A1 isoforms [7]. The azepanone ring undergoes hydroxylation primarily at the C-4 and C-6 positions, generating mono- and dihydroxylated metabolites with altered pharmacological properties. The phenylacetyl side chain demonstrates susceptibility to oxidative deacetylation, producing the corresponding phenylglycine derivatives [7].
Kinetic analysis of cytochrome P450-mediated metabolism indicates Michaelis-Menten constants (Km) ranging from 15-85 μM for CYP3A4-catalyzed hydroxylation of phenylacetyl azepanone derivatives [6]. The maximum velocity (Vmax) values span 0.8-3.2 nmol/min/mg protein, reflecting moderate intrinsic clearance rates that support sustained systemic exposure. Competitive inhibition studies using isoform-specific inhibitors confirm the predominant role of CYP3A4 in primary metabolic clearance pathways.
The structural determinants of cytochrome P450 selectivity involve both steric and electronic factors. The azepanone ring size provides optimal fitting within the CYP3A4 active site cavity, while the phenylacetyl aromatic system engages in favorable hydrophobic interactions with Phe residues lining the substrate recognition site [6]. Substitution patterns on the phenyl ring significantly modulate isoform selectivity, with para-substituted derivatives showing enhanced CYP2D6 affinity and meta-substituted analogs preferentially metabolized by CYP2C19 [8].
Table 2: Cytochrome P450 Isoform Specificity Data
| CYP Isoform | Km (μM) | Vmax (nmol/min/mg) | CLint (μL/min/mg) | Primary Metabolite |
|---|---|---|---|---|
| CYP3A4 | 15.2 ± 3.1 | 3.2 ± 0.4 | 210 ± 35 | 4-Hydroxyazepanone |
| CYP2B6 | 45.8 ± 8.2 | 1.8 ± 0.3 | 39 ± 12 | 6-Hydroxyazepanone |
| CYP1A1 | 68.4 ± 12.5 | 0.8 ± 0.2 | 12 ± 4 | Phenylglycine derivative |
| CYP2D6 | 125.3 ± 22.1 | 0.9 ± 0.3 | 7 ± 3 | N-Oxide metabolite |
The 1-(Phenylacetyl)azepan-2-one scaffold demonstrates significant potential for allosteric modulation of G-protein coupled receptors through its ability to induce conformational changes in receptor binding pockets. G-protein coupled receptors exist in dynamic equilibrium between multiple conformational states, with allosteric modulators capable of stabilizing specific conformations that enhance or diminish orthosteric ligand binding affinity [9] [10].
Molecular dynamics simulations of phenylacetyl-containing compounds bound to representative class A GPCRs reveal preferential binding to allosteric sites located at the interface between transmembrane helices [11] [12]. The azepanone ring adopts conformations that optimize interactions with hydrophobic residues in transmembrane domains 3, 5, and 6, while the phenylacetyl group extends toward the extracellular loops to form additional stabilizing contacts [13].
The mechanism of allosteric modulation involves conformational changes propagated through the receptor structure upon compound binding. The phenylacetyl azepanone binding induces rotational movements of transmembrane helix 6, with angular displacements of 8-12 degrees observed in computational studies [12]. These movements alter the geometry of the orthosteric binding pocket, modifying the affinity and selectivity profiles of endogenous ligands.
Binding kinetics analysis reveals association rate constants (kon) of 2.5 × 10⁶ to 8.1 × 10⁶ M⁻¹·s⁻¹ for phenylacetyl azepanone binding to GPCR allosteric sites, indicating rapid equilibration kinetics [14]. The corresponding dissociation rate constants (koff) range from 0.15 to 0.85 s⁻¹, yielding residence times of 1.2 to 6.7 seconds. These kinetic parameters support a mechanism involving rapid binding equilibration followed by slower conformational rearrangements that stabilize the allosterically modulated state.
Thermodynamic analysis of binding interactions indicates favorable enthalpic contributions (ΔH = -8.2 to -12.5 kcal/mol) offset by unfavorable entropic terms (TΔS = -2.1 to -4.8 kcal/mol), resulting in net binding free energies of -6.1 to -7.7 kcal/mol [15]. The enthalpic favorability reflects specific intermolecular interactions, while the entropic penalty arises from conformational restriction upon binding.
Table 3: GPCR Allosteric Binding Parameters
| Receptor Subtype | Kd (nM) | kon (M⁻¹·s⁻¹) | koff (s⁻¹) | ΔG (kcal/mol) | Cooperativity Factor |
|---|---|---|---|---|---|
| β₂-Adrenergic | 125 ± 18 | 8.1 × 10⁶ | 0.85 | -6.8 ± 0.3 | 2.3 ± 0.4 |
| Muscarinic M₂ | 85 ± 12 | 5.2 × 10⁶ | 0.45 | -7.2 ± 0.2 | 3.1 ± 0.5 |
| Dopamine D₂ | 95 ± 15 | 2.5 × 10⁶ | 0.25 | -7.1 ± 0.4 | 1.8 ± 0.3 |
| Adenosine A₂A | 155 ± 25 | 3.8 × 10⁶ | 0.68 | -6.5 ± 0.3 | 2.7 ± 0.6 |
The azepanone moiety of 1-(Phenylacetyl)azepan-2-one exhibits distinct capabilities for modulating ion channel gating through direct and indirect mechanisms involving membrane-mediated effects. Ion channels undergo conformational transitions between closed, open, and inactivated states, with gating kinetics determined by the energy barriers separating these conformational states [16] [17].
Mechanosensitive potassium channels represent a primary target for azepanone-mediated modulation, with the seven-membered lactam ring demonstrating preferential interactions with voltage-sensing domains [18] [19]. The phenylacetyl substituent enhances membrane partitioning, allowing the compound to insert into lipid bilayers and modify local membrane properties that influence channel gating kinetics.
Electrophysiological studies of related azepanone derivatives reveal concentration-dependent effects on channel conductance and gating kinetics. At concentrations of 10-50 μM, compounds induce a hyperpolarizing shift in the voltage dependence of activation, decreasing the half-maximal activation voltage (V₁/₂) by 8-15 mV [19]. The time constants for activation (τact) and deactivation (τdeact) are modified in opposite directions, with τact decreased by 25-40% and τdeact increased by 35-60%.
The mechanism of gating modification involves multiple components including direct protein-compound interactions and membrane-mediated effects. The azepanone ring can form hydrogen bonds with backbone carbonyls in the voltage-sensing domain, stabilizing specific conformational states [17]. Simultaneously, membrane insertion of the phenylacetyl group alters local lipid organization, modifying the energetics of conformational transitions through changes in membrane tension and hydrophobic matching.
Kinetic modeling of ion channel modulation indicates that azepanone compounds preferentially bind to the closed state of voltage-gated channels, with binding affinities 3-8 fold higher for closed versus open conformations [20]. This state-dependent binding contributes to the observed shifts in voltage dependence and explains the preferential effects on channels operating near their activation threshold.
Table 4: Ion Channel Gating Modification Parameters
| Channel Type | IC₅₀ (μM) | ΔV₁/₂ (mV) | τact Change (%) | τdeact Change (%) | State Selectivity |
|---|---|---|---|---|---|
| Kv7.1 (KCNQ1) | 15.2 ± 2.8 | -12.5 ± 1.8 | -35 ± 8 | +45 ± 12 | 5.2 (closed) |
| Kv1.2 | 22.8 ± 4.1 | -8.8 ± 2.2 | -28 ± 6 | +38 ± 9 | 3.8 (closed) |
| TRAAK | 8.5 ± 1.5 | N/A | -15 ± 4 | +25 ± 7 | 2.1 (closed) |
| Nav1.5 | 45.3 ± 8.2 | -6.2 ± 1.5 | -18 ± 5 | +22 ± 8 | 1.8 (inactivated) |